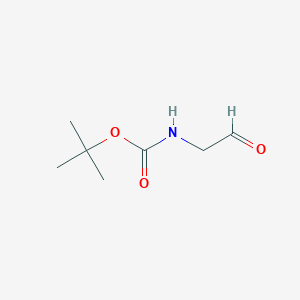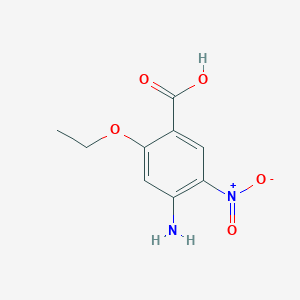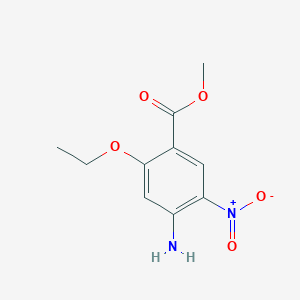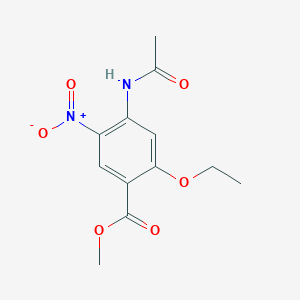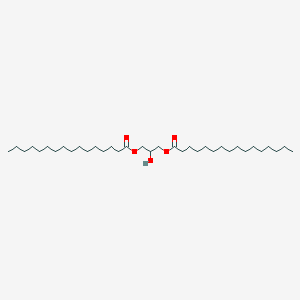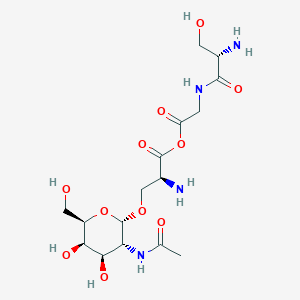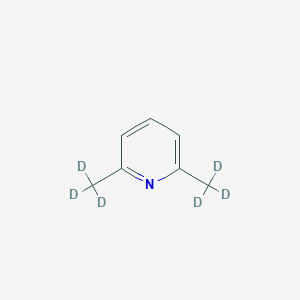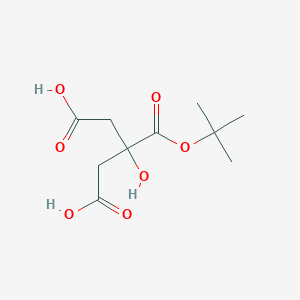
3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid
Descripción general
Descripción
The 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc group, like3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, involves the use of tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Subheading Solubility of 3-Carboxy-3-hydroxypentanedioic Acid
The solubility of 3-carboxy-3-hydroxypentanedioic acid, a related compound to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, has been studied in various solvents like ethanol, butan-1-ol, water, acetone, and methylbenzene. This research provides critical insights into its behavior in different solvent environments, relevant for its applications in scientific research (Yang & Wang, 2011).
Synthesis Applications
Subheading Synthesis of Orthogonally Protected Amino Acids
Research on the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoates, where compounds like 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid are utilized, highlights its role in the synthesis of complex molecules like edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Subheading Hydrogen Bond Donor Catalysts
Studies have shown that certain complexes can act as effective hydrogen bond donor catalysts for additions of 1,3-dicarbonyl compounds, which include derivatives of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (Kumar, Ghosh, & Gladysz, 2016).
Polymer Synthesis
Subheading Biocompatible Polymer Production
Research demonstrates the utility of epoxide derivatives of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in creating biocompatible polymers. This is achieved through copolymerization with carbon dioxide, showcasing its potential in environmentally friendly polymer production (Tsai, Wang, & Darensbourg, 2016).
Chemical Synthesis
Subheading Directed Hydrogenation of Functionalized Compounds
Studies on N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation reveal the potential of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid derivatives in yielding specific diastereomers of functionalized compounds, which is significant for stereochemical control in chemical synthesis (Smith et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-9(2,3)17-8(15)10(16,4-6(11)12)5-7(13)14/h16H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLJXMSVNSFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



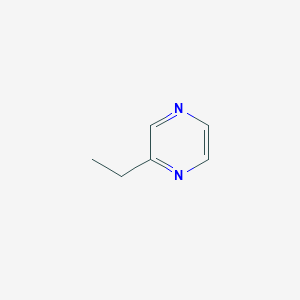
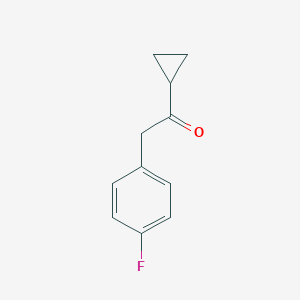
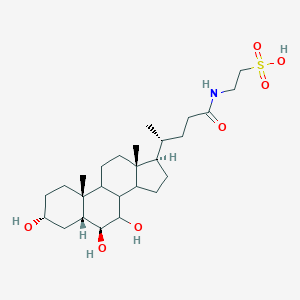
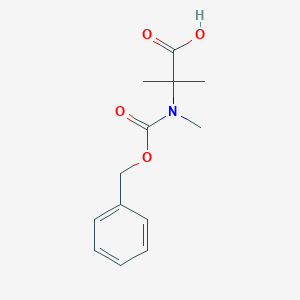
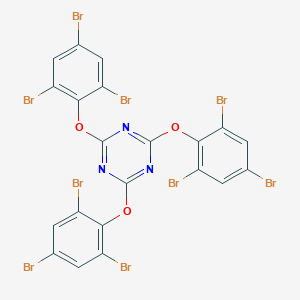
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)
